
PSORALEN-C 2 CEP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psoralen-C2 CEP is an innovative biomedical compound used for studying various skin afflictions, particularly psoriasis and vitiligo . It is derived from psoralen, an organic constituent inherent to select flora .
Molecular Structure Analysis
Psoralen-C2 CEP is a derivative of psoralen, which is structurally related to coumarin by the addition of a fused furan ring . The molecular formula of Psoralen-C2 CEP is C26H35N2O6P .Chemical Reactions Analysis
Psoralens, including Psoralen-C2 CEP, are initially biologically inert and acquire photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Once activated, psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .Applications De Recherche Scientifique
Psoralens and Plant Distribution
Psoralen compounds, historically used in ancient medical treatments, are being studied for their pharmacologic properties. They are isolated from herbal remedies, underscoring the revived interest in ancient drugs due to their scientifically recognizable therapeutic effects (Pathak, Daniels, & Fitzpatrick, 1962).
Psoralen in Chondrocytes
Research has shown that Psoralen can activate cartilaginous cellular functions in rat chondrocytes. This includes promoting extracellular matrix synthesis and increased gene expression, suggesting its potential for treating bone diseases (Xu, Pan, Sun, Xu, Njunge, & Yang, 2015).
Psoralen and DNA Interaction
Studies on psoralen-induced mutagenesis in mouse fibroblast cell lines have highlighted its interaction with DNA. This interaction may play a role in carcinogenesis and has implications for improving psoralen-based treatment regimens (Gunther, Yeasky, Gasparro, & Glazer, 1995).
Photochemotherapy with Psoralens
Research has evolved to include the use of psoralens with UV radiation in treating skin diseases. Psoralens have emerged as photochemoprotective agents and as immunologic modifiers in the management of certain skin and T-cell disorders (Pathak & Fitzpatrick, 1992).
Psoralen and Oligonucleotides
Investigations into the dark interaction of Psoralen with d(pApT)4 oligonucleotides have proposed an unsymmetrical intercalation model, important for understanding its photochemical implications (Römer & Anders, 1981).
Psoralen's Role in Cell Proliferation
Research indicates that psoralen may promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway. This highlights its potential importance in treating osteoarthritis (Zheng, Lin, Ma, Shao, Chen, Chen, Liu, Li, & Ye, 2017).
Psoralen-DNA Electron Transfer
Studies on photoinduced electron transfer between psoralens and DNA have implications for the applications of psoralens, particularly in understanding the substituent effects on this interaction (Fröbel, Levi, Ulamec, & Gilch, 2016).
Psoralen-Induced Liver Injury
Research on psoralen-induced hepatotoxicity and its effects on liver regeneration and hepatocellular cycle arrest provides insights into the mechanisms of liver injury caused by psoralen (Zhou, Chen, Zhao, Xu, Jiang, Zhang, & Wang, 2018).
Psoralen Binding in Cells
Studies have identified specific binding sites for psoralens on mammalian cells, suggesting that these sites may mediate psoralen-induced phototoxicity (Laskin, Lee, Yurkow, Laskin, & Gallo, 1985).
Psoralen and Pharmacokinetics
Investigations into the effects of psoralen on the pharmacokinetics of anastrozole in rats and its potential mechanisms provide insights into herb-drug interactions (Zhang, Wu, Zhou, Yin, & Chen, 2018).
Psoralen for Topical PUVA in Psoriasis
Research on psoralen-loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis highlights its potential in enhancing therapeutic efficacy and safety (Doppalapudi, Jain, Chopra, & Khan, 2017).
Orientations Futures
Propriétés
Numéro CAS |
126221-83-8 |
|---|---|
Nom du produit |
PSORALEN-C 2 CEP |
Formule moléculaire |
C26H35N2O6P |
Poids moléculaire |
502.548 |
Nom IUPAC |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
Clé InChI |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
Synonymes |
PSORALEN-C 2 CEP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



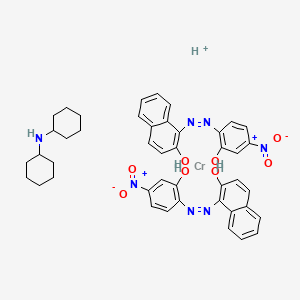
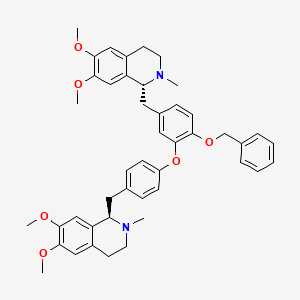
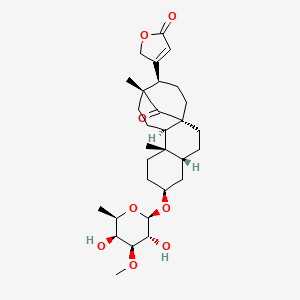
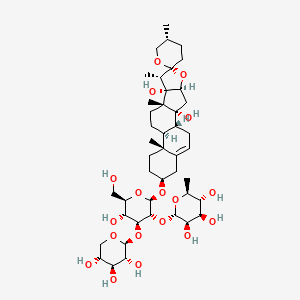
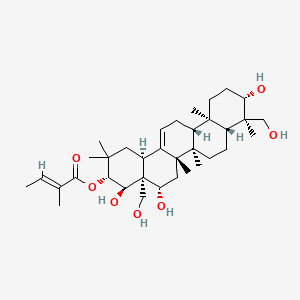
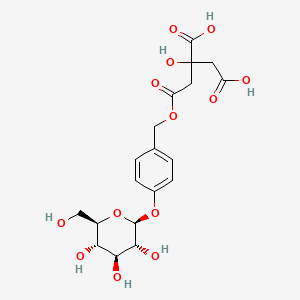
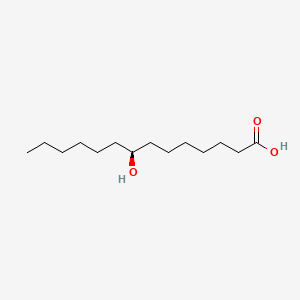
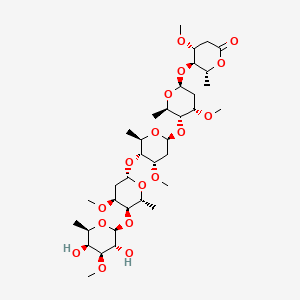
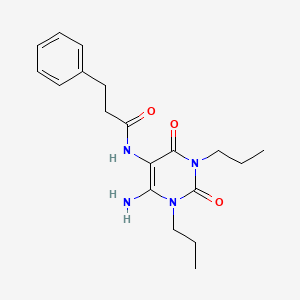
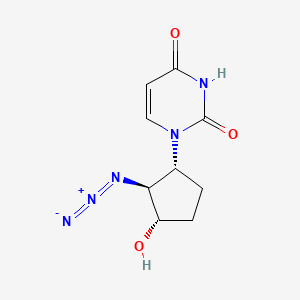
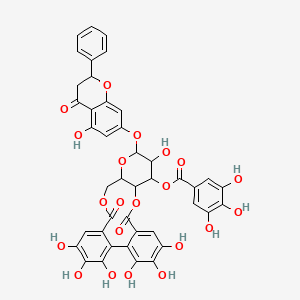
![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)